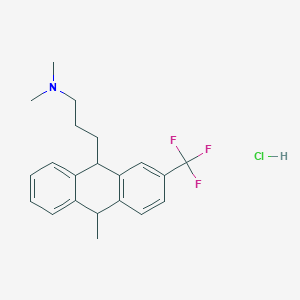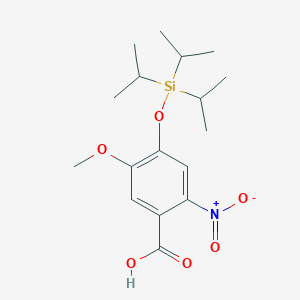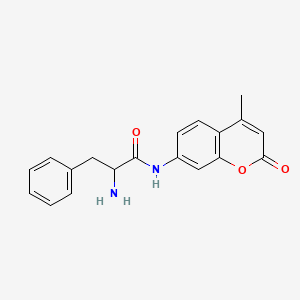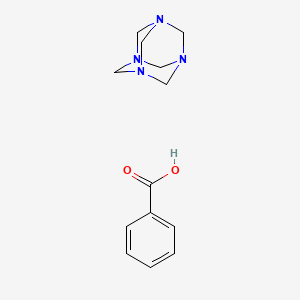
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoato es un compuesto químico con la fórmula molecular C13H18N4O2. Es conocido por su estructura tricíclica única, que incluye cuatro átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoato normalmente implica la reacción de ácido benzoico con 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane. La reacción se lleva a cabo en condiciones controladas para garantizar la formación del producto monobenzoato deseado. Las condiciones de reacción a menudo incluyen el uso de un solvente, como etanol o metanol, y un catalizador para facilitar la reacción.
Métodos de producción industrial
En entornos industriales, la producción de 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoato se amplía utilizando reactores grandes y condiciones de reacción optimizadas. El proceso implica el control cuidadoso de la temperatura, la presión y el tiempo de reacción para maximizar el rendimiento y la pureza. El producto final se purifica entonces utilizando técnicas como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoato se somete a varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde uno de los átomos de hidrógeno es reemplazado por otro grupo funcional.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno, el permanganato de potasio y otros agentes oxidantes se utilizan comúnmente.
Reducción: El borohidruro de sodio, el hidruro de aluminio y litio y otros agentes reductores se utilizan.
Sustitución: Se pueden utilizar varios reactivos, como los halógenos o los agentes alquilantes, para las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución dan lugar a la formación de nuevos compuestos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoato tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.
Biología: Los investigadores estudian las interacciones del compuesto con las moléculas biológicas para comprender su potencial como candidato a fármaco o herramienta bioquímica.
Medicina: Se exploran las posibles propiedades terapéuticas del compuesto para el desarrollo de nuevos medicamentos.
Industria: El compuesto se utiliza en la producción de varios productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción de 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoato implica su interacción con dianas y vías moleculares específicas. La estructura tricíclica del compuesto le permite unirse a ciertas enzimas o receptores, modulando su actividad. Esta interacción puede provocar varios efectos biológicos, dependiendo de la diana y la vía específicas implicadas.
Comparación Con Compuestos Similares
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoato se puede comparar con otros compuestos similares, como:
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane: El compuesto padre sin el grupo benzoato.
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, dibenzoato: Un compuesto similar con dos grupos benzoato.
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monohidrocloruro: Un compuesto con un grupo hidrocloruro en lugar de un grupo benzoato.
La singularidad de 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoato radica en su estructura química específica y la presencia del grupo benzoato, que confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
60168-84-5 |
|---|---|
Fórmula molecular |
C13H18N4O2 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
benzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H6O2.C6H12N4/c8-7(9)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,(H,8,9);1-6H2 |
Clave InChI |
IRNGTMOQEBWMAG-UHFFFAOYSA-N |
SMILES canónico |
C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


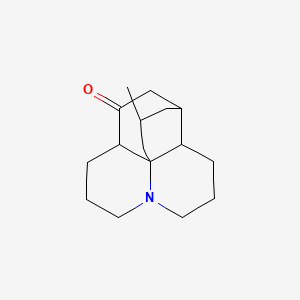
![N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide](/img/structure/B12295246.png)
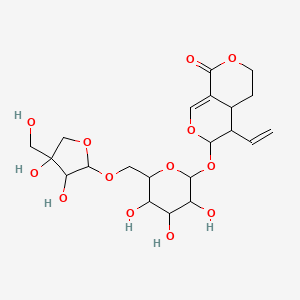
![[4-[4-[3-(2,5-Dimethylpyrrolidin-1-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B12295268.png)

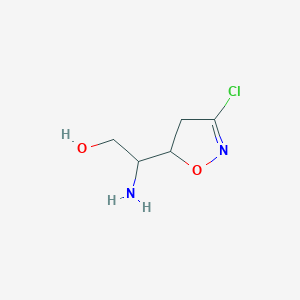
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide](/img/structure/B12295283.png)
![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
![[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B12295292.png)
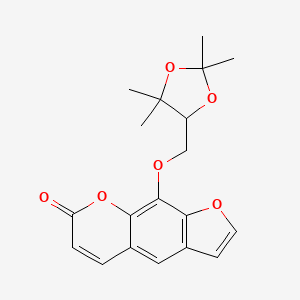
![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)
